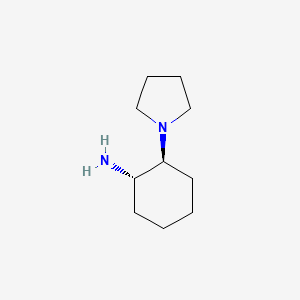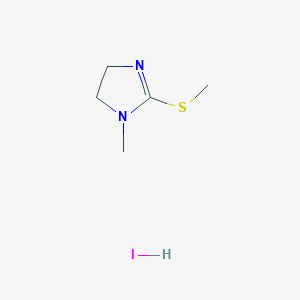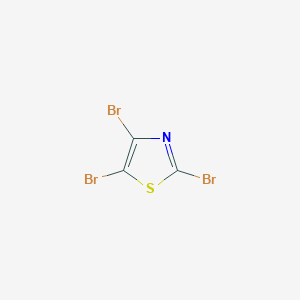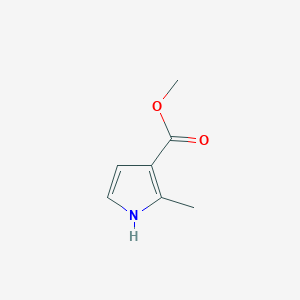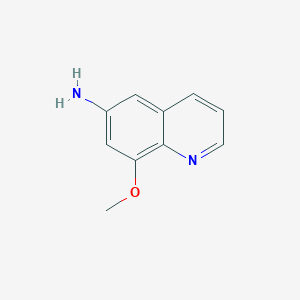
8-甲氧基喹啉-6-胺
描述
8-Methoxyquinolin-6-amine is an organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 8th position and an amino group at the 6th position.
科学研究应用
8-Methoxyquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the development of antimalarial drugs and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
Target of Action
8-Methoxyquinolin-6-amine is a broad-spectrum anti-infective compound . Its primary targets are parasites , particularly those causing malaria, such as Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for the most prevalent and deadly forms of malaria .
Mode of Action
The compound interacts with its targets by exhibiting potent in vitro antimalarial activity .
Pharmacokinetics
Its potent in vitro activity suggests that it may have good bioavailability .
Result of Action
The action of 8-Methoxyquinolin-6-amine results in potent antimalarial activity, with the most promising analogues curing all animals in certain studies . It also exhibits promising antifungal and antibacterial activities .
生化分析
Biochemical Properties
8-Methoxyquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a CYP1A2 inhibitor, which means it can inhibit the activity of the cytochrome P450 1A2 enzyme . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, 8-Methoxyquinolin-6-amine has shown potential as an anti-infective agent, interacting with biomolecules involved in the life cycle of pathogens .
Cellular Effects
The effects of 8-Methoxyquinolin-6-amine on cellular processes are profound. It has been observed to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria . This compound influences cell signaling pathways and gene expression, leading to the inhibition of parasite growth. Furthermore, 8-Methoxyquinolin-6-amine has demonstrated antifungal and antibacterial activities, affecting the cellular metabolism of various pathogens .
Molecular Mechanism
At the molecular level, 8-Methoxyquinolin-6-amine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, its interaction with the cytochrome P450 1A2 enzyme leads to enzyme inhibition . Additionally, 8-Methoxyquinolin-6-amine can interfere with the DNA replication process in pathogens, thereby inhibiting their growth and proliferation . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxyquinolin-6-amine have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods In vitro studies have demonstrated sustained antimalarial activity, while in vivo studies are ongoing to assess its long-term impact .
Dosage Effects in Animal Models
The effects of 8-Methoxyquinolin-6-amine vary with different dosages in animal models. At lower doses, the compound has shown significant antimalarial activity without adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
8-Methoxyquinolin-6-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 1A2, influencing the metabolism of other compounds . This interaction can alter metabolic flux and metabolite levels, impacting the overall metabolic profile of cells. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, 8-Methoxyquinolin-6-amine is transported and distributed through various mechanisms. It is not a substrate for P-glycoprotein, which means it can bypass certain cellular efflux mechanisms . This property allows for better accumulation within target cells, enhancing its therapeutic efficacy. The compound’s distribution within tissues is still being studied to determine its localization and potential accumulation sites .
Subcellular Localization
The subcellular localization of 8-Methoxyquinolin-6-amine plays a crucial role in its activity. It has been observed to localize within specific cellular compartments, where it exerts its effects Post-translational modifications and targeting signals may direct the compound to these compartments, influencing its function and efficacy
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinolin-6-amine typically involves the nitration of 6-methoxyquinoline followed by reduction. The key intermediate, 6-methoxy-8-nitroquinoline, is synthesized using conventional nitration methods. This intermediate is then reduced to 8-Methoxyquinolin-6-amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation .
Industrial Production Methods: Industrial production of 8-Methoxyquinolin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions: 8-Methoxyquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Modified amino derivatives.
Substitution: Various substituted quinoline derivatives
相似化合物的比较
8-Aminoquinoline: Similar structure but lacks the methoxy group.
6-Methoxyquinoline: Similar structure but lacks the amino group.
8-Methoxyquinoline: Similar structure but lacks the amino group at the 6th position
Uniqueness: 8-Methoxyquinolin-6-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, particularly in medicinal chemistry .
属性
IUPAC Name |
8-methoxyquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUDKKEHNADTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528445 | |
| Record name | 8-Methoxyquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75959-08-9 | |
| Record name | 8-Methoxyquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxyquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-chloro-N-[2-(ethylamino)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B1600962.png)

